OH Radical Reaction Rate Constant Comparison
The gas-phase reactivity of 1,2,3-trimethoxybenzene (a close analog lacking the 4-methyl group) with hydroxyl (OH) radicals was quantified and compared to its 1,2,4- and 1,3,5-isomers. The study highlights that the substitution pattern significantly influences the reaction rate constant, a key parameter for predicting atmospheric lifetimes and environmental impact. This data provides a baseline for inferring the distinct reactivity of 1,2,3-Trimethoxy-4-methylbenzene, where the additional methyl group is expected to further modulate these kinetics [1].
| Evidence Dimension | OH Radical Reaction Rate Constant (k_OH) |
|---|---|
| Target Compound Data | Not directly measured for 1,2,3-Trimethoxy-4-methylbenzene |
| Comparator Or Baseline | 1,2,3-Trimethoxybenzene: (7.70 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹; 1,2,4-Trimethoxybenzene: (1.29 ± 0.56) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹; 1,3,5-Trimethoxybenzene: (1.56 ± 0.69) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | The 1,2,3-isomer's rate constant is 40-51% lower than that of the 1,2,4- and 1,3,5-isomers. |
| Conditions | Gas phase, 1080 L simulation chamber, (298 ± 2) K, 1 atm, relative kinetic method using FTIR spectroscopy |
Why This Matters
This demonstrates that the methoxy substitution pattern alone drastically alters the compound's chemical fate, and the additional methyl group in 1,2,3-Trimethoxy-4-methylbenzene creates a further distinct reactivity profile, which is critical for applications where predictable chemical behavior is required.
- [1] Gibilisco, R. G., Barnes, I., & Wiesen, P. (2018). Gas-phase oxidation of aromatic hydrocarbons: A kinetic study of the OH reaction with methoxybenzenes at atmospheric conditions. Chemical Physics Letters, 705, 38-43. View Source
